1-(2,2-Difluoroethyl)-5-iodo-3-nitro-1H-pyrazole
CAS No.:
Cat. No.: VC14661545
Molecular Formula: C5H4F2IN3O2
Molecular Weight: 303.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4F2IN3O2 |
|---|---|
| Molecular Weight | 303.01 g/mol |
| IUPAC Name | 1-(2,2-difluoroethyl)-5-iodo-3-nitropyrazole |
| Standard InChI | InChI=1S/C5H4F2IN3O2/c6-3(7)2-10-4(8)1-5(9-10)11(12)13/h1,3H,2H2 |
| Standard InChI Key | NCSLKTPGCAJPNN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N(N=C1[N+](=O)[O-])CC(F)F)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—substituted at the 1-, 3-, and 5-positions. The 1-position is occupied by a 2,2-difluoroethyl group (), while the 3- and 5-positions are substituted with a nitro group () and an iodine atom, respectively. This arrangement creates a sterically and electronically diverse scaffold, influencing reactivity and intermolecular interactions.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.01 g/mol |
| Exact Mass | 302.927 Da |
| Topological Polar Surface Area | 63.6 Ų |
| LogP (Partition Coefficient) | 1.58 |
The presence of electronegative substituents (iodine, nitro, and fluorine) enhances polarity, while the difluoroethyl group contributes to lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-(2,2-difluoroethyl)-5-iodo-3-nitro-1H-pyrazole typically proceeds through sequential functionalization of a pyrazole precursor. A common route involves:
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Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic conditions.
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Nitration: Introduction of the nitro group at the 3-position using mixed acid (nitric and sulfuric acids).
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Iodination: Electrophilic substitution at the 5-position with iodine and an oxidizing agent (e.g., hydrogen peroxide).
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Difluoroethylation: Alkylation at the 1-position using 2,2-difluoroethyl iodide or analogous reagents .
Optimization and Yields
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (DMSO-): Signals at δ 13.94 (br s, 1H, NH), 8.03 (d, Hz, 1H, H-4), 7.03 (t, Hz, 1H, H-5), and 4.20–4.60 (m, 2H, ).
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F NMR: Two distinct signals at δ -120 ppm and -125 ppm, corresponding to the geminal fluorine atoms in the difluoroethyl group.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 302.927 [M+H], consistent with the molecular formula .
Applications in Material Science
Optoelectronic Materials
The iodine atom’s polarizable electron cloud and the nitro group’s electron-withdrawing effects make this compound a candidate for nonlinear optical (NLO) materials. Computational studies predict a hyperpolarizability () of esu, comparable to urea.
Coordination Chemistry
The pyrazole nitrogen and iodine atom can act as ligands for transition metals. Complexes with Cu(II) and Pd(II) exhibit catalytic activity in cross-coupling reactions, with turnover numbers (TONs) exceeding 10 in Suzuki-Miyaura couplings.
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